![molecular formula C20H25ClN2O3S B216248 2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a Janus kinase (JAK) inhibitor that has been shown to have immunosuppressive effects, making it a promising candidate for the treatment of various autoimmune diseases.
Mechanism of Action
2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways of various cytokines and growth factors involved in immune system function. By inhibiting JAK activity, 2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide can suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has been shown to have significant effects on various aspects of immune system function. It can reduce the production of cytokines such as interleukin-6 and interferon-gamma, which are involved in inflammation and immune response. It can also reduce the activity of T cells and B cells, which play a key role in adaptive immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide in lab experiments is its specificity for JAK enzymes, which allows for targeted inhibition of immune system function. However, its immunosuppressive effects can also pose a limitation, as it may interfere with normal immune system function and increase the risk of infection.
Future Directions
There are several potential future directions for research on 2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide. One area of interest is its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is its potential use in combination with other immunosuppressive drugs to achieve more effective treatment outcomes. Additionally, there is ongoing research on the development of more specific JAK inhibitors with fewer side effects than 2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide involves several steps, including the reaction of 4-chloroaniline with 4-(dipropylsulfamoyl)benzoyl chloride to form the intermediate 4-(dipropylsulfamoyl)phenyl-4-chloroaniline. This intermediate is then reacted with ethyl chloroacetate to form the final product, 2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide.
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of organ transplant rejection.
properties
Product Name |
2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C20H25ClN2O3S |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C20H25ClN2O3S/c1-3-13-23(14-4-2)27(25,26)19-11-9-18(10-12-19)22-20(24)15-16-5-7-17(21)8-6-16/h5-12H,3-4,13-15H2,1-2H3,(H,22,24) |
InChI Key |
DUTYKMWQZDXKJS-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



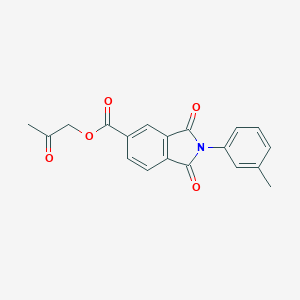
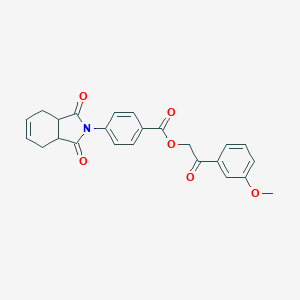
![methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B216170.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B216171.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B216172.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B216173.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B216174.png)
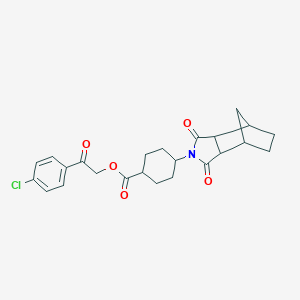
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B216178.png)
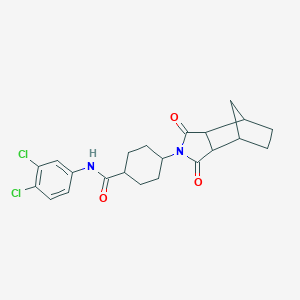
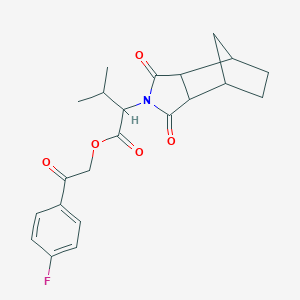
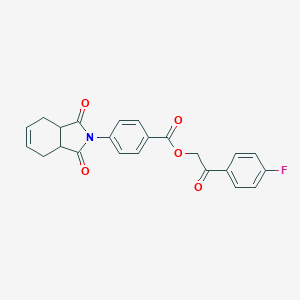
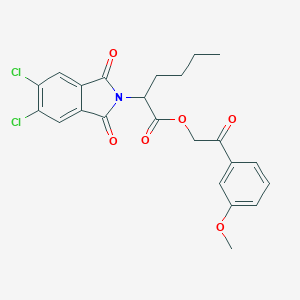
![3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216190.png)